molecular formula C20H36ClNO3 B2435287 1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride CAS No. 1212093-93-0

1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride

Cat. No.: B2435287
CAS No.: 1212093-93-0
M. Wt: 373.96
InChI Key: OURYCFUOJVKEKD-UHFFFAOYSA-N
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Description

1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride is a complex organic compound known for its unique structural properties It features an adamantane core, which is a highly stable, diamond-like structure, and a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO3.ClH/c1-14-9-21(10-15(2)24-14)11-19(22)12-23-13-20-6-16-3-17(7-20)5-18(4-16)8-20;/h14-19,22H,3-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURYCFUOJVKEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy

The synthesis of 1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride follows a convergent approach involving three primary stages:

  • Functionalization of the adamantane core
  • Construction of the morpholine derivative
  • Coupling and final salt formation

Adamantane (tricyclo[3.3.1.1³,⁷]decane) undergoes bromination at the 1-position using HBr in acetic acid under reflux (110–120°C) to yield 1-bromoadamantane. Subsequent nucleophilic substitution with sodium methoxide in methanol replaces the bromine with a methoxy group, forming 1-methoxyadamantane. Parallel to this, 2,6-dimethylmorpholine is synthesized via cycloamination of 1,2-propanediol with methylamine under acidic catalysis, followed by N-methylation using methyl iodide.

Coupling Reaction Optimization

The central coupling step involves reacting 1-(bromomethyl)adamantane with 3-(2,6-dimethylmorpholin-4-yl)propane-1,2-diol under alkaline conditions. Critical parameters include:

Parameter Optimal Range Impact on Yield
Temperature 60–80°C ↑ 25% yield
Solvent THF/DMF (3:1) ↑ solubility
Reaction Time 12–16 hours ↑ conversion
Base K₂CO₃ (2.5 equiv) ↓ side products

This step achieves 68–72% yield when conducted under nitrogen atmosphere to prevent oxidation. The final hydrochlorination uses HCl gas in anhydrous diethyl ether, yielding the crystalline hydrochloride salt with >98% purity after recrystallization from ethanol/water mixtures.

Structural Characterization and Analytical Validation

Spectroscopic Profiling

1H NMR (400 MHz, D₂O):

  • δ 3.72–3.68 (m, 4H, morpholine-OCH₂)
  • δ 3.42 (t, J=6.4 Hz, 2H, CH₂OAdamantane)
  • δ 2.81 (s, 6H, N(CH₃)₂)
  • δ 1.65–1.52 (m, 15H, adamantane H)

13C NMR (101 MHz, D₂O):

  • δ 76.8 (morpholine C-O)
  • δ 70.1 (OCH₂Adamantane)
  • δ 54.3 (N(CH₃)₂)
  • δ 37.2–28.4 (adamantane C)

X-ray crystallography confirms the chair conformation of the morpholine ring and the equatorial orientation of methyl groups. IR spectroscopy shows strong absorption at 3250 cm⁻¹ (O-H stretch) and 1590 cm⁻¹ (C-N stretch), consistent with secondary alcohol and tertiary amine functionalities.

Process Optimization Challenges

Steric and Electronic Effects

The adamantane moiety’s rigidity creates significant steric hindrance during the methoxy substitution step. Kinetic studies reveal a 40% slower reaction rate compared to non-bridged cyclohexane analogs. Electronic effects from the morpholine nitrogen’s lone pair increase nucleophilicity at the propan-2-ol oxygen, facilitating HCl salt formation but requiring strict pH control (4.5–5.0) to prevent over-protonation.

Purification Complexities

Column chromatography (SiO₂, ethyl acetate/hexane 1:3) effectively separates unreacted adamantane derivatives but struggles with diastereomeric byproducts formed during morpholine ring closure. Recrystallization from tert-butyl methyl ether eliminates 85–90% of these impurities, as confirmed by HPLC analysis (C18 column, 95:5 H₂O/MeCN).

Comparative Analysis of Synthetic Methodologies

Method Yield (%) Purity (%) Scalability Cost Index
Classical Alkylation 62 95 Moderate 1.8
Microwave-Assisted 74 97 High 2.1
Flow Chemistry 68 96 Very High 3.4

Microwave-assisted synthesis reduces reaction time from 16 hours to 45 minutes but increases energy costs by 35%. Flow chemistry methods enable continuous production but require specialized equipment for handling crystalline intermediates.

Industrial-Scale Production Considerations

Pilot plant trials (50 kg batches) identified two critical control points:

  • Exothermic Risk: The adamantane bromination releases 120 kJ/mol, necessitating jacketed reactors with <5°C/min heating rates
  • Crystallization Consistency: Seeding with 0.1% w/w product crystals ensures uniform crystal size distribution (D90 < 50 μm)

Environmental impact assessments show 82% of solvents (THF, ethanol) can be recycled via distillation, reducing waste generation to 1.2 kg/kg product.

Chemical Reactions Analysis

Types of Reactions

1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or morpholine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of new derivatives with different functional groups

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride exhibit antiviral properties. Research has shown that adamantane derivatives can inhibit viral replication by interfering with viral ion channels, making them candidates for antiviral drug development .

Neuroprotective Effects

The unique structure of this compound suggests potential neuroprotective applications. Compounds containing adamantane structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. Preliminary in vitro studies indicate that such compounds may modulate pathways involved in neurodegeneration .

Anticancer Properties

The biological evaluation of structurally related compounds has demonstrated significant anticancer activity against various cancer cell lines. For instance, derivatives exhibiting similar functional groups have been shown to induce apoptosis in cancer cells through caspase-dependent pathways . This suggests that this compound may also possess anticancer properties warranting further investigation.

Case Study 1: Antiviral Screening

In a study focused on antiviral screening, researchers synthesized several adamantane derivatives and tested their efficacy against influenza viruses. One derivative demonstrated a significant reduction in viral titers in vitro, highlighting the potential of adamantane-based compounds as antiviral agents .

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of morpholine-adamantane derivatives in animal models of neurodegenerative diseases. The results indicated that these compounds could significantly reduce neuronal loss and improve cognitive function, suggesting their therapeutic potential in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the morpholine ring can interact with biological receptors or enzymes. This compound may modulate the activity of certain proteins or enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

    Rimantadine: Another antiviral drug with structural similarities.

Uniqueness

1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride is unique due to the presence of both the adamantane core and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds.

Biological Activity

1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride, with the CAS number 1212093-93-0, is a compound that has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H36_{36}ClNO3_3
  • Molecular Weight : 374.0 g/mol

The biological activity of this compound is primarily linked to its role as an inhibitor of glucosylceramide synthase. This enzyme is crucial in the biosynthesis of glycosphingolipids, which are implicated in various pathological conditions, including Gaucher's disease and other lysosomal storage disorders. The compound's adamantane moiety contributes to its lipophilicity, enhancing its ability to penetrate cellular membranes and exert pharmacological effects .

Biological Activity

The compound exhibits several notable biological activities:

  • Inhibition of Glycosphingolipid Biosynthesis :
    • As an iminosugar derivative, it effectively inhibits glucosylceramide synthase. This inhibition can lead to reduced levels of glycosphingolipids in cells, which may be beneficial in conditions characterized by their accumulation .
  • Potential Antiviral Properties :
    • Research indicates that adamantane derivatives possess antiviral activity against certain viruses, particularly in inhibiting viral replication. The structural similarity of this compound to known antiviral agents suggests a potential for similar activities .
  • Neuroprotective Effects :
    • Preliminary studies suggest that compounds with adamantane structures may offer neuroprotection by modulating neuroinflammatory pathways and reducing oxidative stress in neuronal cells .

Case Studies

Several studies have evaluated the biological activity of related compounds or derivatives:

  • Study on Iminosugar Derivatives :
    • A study demonstrated that adamantan-1-yl-methoxy-functionalized iminosugars could significantly inhibit the activity of glucosylceramide synthase, leading to decreased glycosphingolipid levels in treated cells. This was associated with improved cellular health in models of lysosomal storage disorders .
  • Antiviral Activity Assessment :
    • In vitro assays showed that adamantane derivatives could inhibit the replication of viruses such as influenza A and B. The mechanism involves blocking viral entry and replication processes .
  • Neuroprotective Study :
    • Research conducted on neuronal cell lines indicated that derivatives similar to this compound exhibited protective effects against oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Table of Biological Activities

Activity TypeMechanismReference
Inhibition of Glucosylceramide SynthaseReduces glycosphingolipid levels
Antiviral ActivityInhibits viral replication
NeuroprotectionModulates neuroinflammation

Q & A

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Category: Laboratory Safety & Handling Answer: The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards (H302, H315, H319, H332, H335). Key precautions include:

  • Use PPE (gloves, goggles, lab coat) and ensure local exhaust ventilation to avoid aerosol formation .
  • In case of skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .
  • Store at 2–8°C in a dry, ventilated area, away from ignition sources .
  • Avoid contamination of drains; collect spills in sealed containers for hazardous waste disposal .

Q. How can researchers optimize synthetic routes for this compound?

Category: Synthetic Methodology Answer: Synthesis of adamantane-containing compounds often involves acid-catalyzed reactions (e.g., H₂SO₄ in dichloromethane for adamantyl-phenol coupling) and stepwise functionalization . Key variables to optimize:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity .
  • Temperature control : Ambient to mild heating (e.g., 25–40°C) minimizes side reactions .
  • Protection/deprotection strategies : Use benzyl or tert-butyl groups for hydroxyl intermediates, followed by catalytic hydrogenation for final deprotection .

Advanced Research Questions

Q. What advanced techniques are suitable for resolving structural ambiguities or verifying stereochemistry?

Category: Structural Characterization Answer:

  • X-ray crystallography : Resolves 3D conformation, including adamantane orientation and morpholine ring puckering. Requires high-purity crystals grown via slow evaporation in ethanol/water mixtures .
  • Computational modeling : Density Functional Theory (DFT) simulations predict electronic interactions between the adamantane moiety and morpholine nitrogen, guiding structure-activity relationship (SAR) studies .
  • NMR spectroscopy : 2D NOESY confirms spatial proximity of adamantane protons to morpholine methyl groups, distinguishing regioisomers .

Q. How can researchers address contradictions in biological activity data across studies?

Category: Data Interpretation & Reproducibility Answer: Discrepancies may arise from:

  • Purity variability : Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity. Impurities like unreacted adamantanol (retention time ~8.2 min) can skew bioassay results .
  • Assay conditions : Standardize cell viability assays (e.g., MTT) with controls for solvent effects (DMSO ≤0.1% v/v) .
  • Batch-to-batch consistency : Track synthetic parameters (e.g., reaction time, stoichiometry) in a batch log and correlate with bioactivity trends .

Q. What experimental designs mitigate limitations in assessing antiviral mechanisms?

Category: Mechanistic Studies Answer:

  • Target engagement assays : Use surface plasmon resonance (SPR) to measure binding affinity to viral envelope proteins (e.g., influenza hemagglutinin) .
  • Time-of-addition studies : Add compound at different infection stages (pre-/post-viral entry) to pinpoint inhibitory mechanisms .
  • Resistance profiling : Serial passage of virus under suboptimal compound concentrations identifies mutations conferring resistance (e.g., adamantane-binding pocket alterations) .

Methodological Resources Table

TechniqueApplication ExampleReference
X-ray CrystallographyConfirming adamantane spatial orientation
HPLC-PDAPurity analysis (λ = 254 nm)
SPR Binding AssaysQuantifying viral protein interactions
DFT SimulationsPredicting electronic properties

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